molecular formula C24H21ClN2OS B2884607 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide CAS No. 850917-39-4

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide

Cat. No. B2884607
M. Wt: 420.96
InChI Key: KIJMGRIMVSRZTK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a thioether linkage and an acetamide group. The presence of a chlorophenyl group indicates that it has a halogenated aromatic ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the thioether linkage, and the attachment of the acetamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic indole and phenyl rings would contribute to its overall stability. The thioether linkage would provide a flexible connection between different parts of the molecule.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of hydrophobic (aromatic rings) and hydrophilic (acetamide group) regions in its structure.


Scientific Research Applications

Therapeutic Potential in Viral Infections

A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis. This highlights a potential area of research for related compounds in the treatment of viral infections (Joydeep Ghosh et al., 2008).

Antimicrobial Activity

New thiazolidinone and acetidinone derivatives were synthesized and screened for their antimicrobial activity against different microorganisms. This suggests the potential of structurally similar compounds for antimicrobial applications (B. Mistry et al., 2009).

Inhibition of Fatty Acid Synthesis

Chloroacetamides like alachlor and metazachlor, which share a functional group similarity, inhibit fatty acid synthesis in green algae. This research could imply the potential of related compounds in the study of herbicides and plant biology (H. Weisshaar & P. Böger, 1989).

Glutaminase Inhibition for Cancer Therapy

BPTES analogs, as glutaminase inhibitors, show promise in cancer therapy by attenuating the growth of human lymphoma B cells. This opens a field of research for related compounds in targeting glutaminase for cancer treatment (K. Shukla et al., 2012).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and working in a well-ventilated area.


Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. This could involve testing its biological activity, studying its physical properties, or investigating new methods for its synthesis.


Please note that this is a general analysis based on the structural features of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c25-19-12-10-18(11-13-19)23-24(20-8-4-5-9-21(20)27-23)29-15-14-26-22(28)16-17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJMGRIMVSRZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide

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